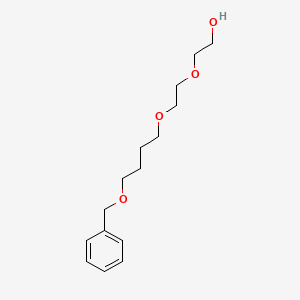

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol

Description

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol is a polyether alcohol characterized by a diethylene glycol backbone substituted with a benzyloxybutoxy group.

Properties

IUPAC Name |

2-[2-(4-phenylmethoxybutoxy)ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c16-8-11-18-13-12-17-9-4-5-10-19-14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIRMSKQQXSPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol typically involves multiple steps. One common method starts with the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol exhibit significant anticancer properties. These compounds often target specific cancer cell lines, inducing apoptosis and inhibiting proliferation. For instance, studies have shown that the incorporation of benzyloxy groups can enhance the selectivity and potency against various cancer types by modulating signaling pathways involved in cell growth and survival .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques, positions it as a potential therapeutic agent for cognitive disorders . Structure-activity relationship studies have demonstrated that modifications to the alkoxy chain can significantly influence the inhibitory potency against BACE1 .

Materials Science Applications

2.1 Polymer Synthesis

In materials science, 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol serves as a building block for synthesizing advanced polymers. Its hydroxyl group allows for easy functionalization, enabling the creation of polymeric materials with tailored properties such as improved thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and composite materials .

2.2 Surfactant Properties

The compound's amphiphilic nature makes it suitable for use as a surfactant in various formulations. Its ability to reduce surface tension can be exploited in applications ranging from detergents to emulsifiers in food and cosmetic products. Studies have shown that surfactants derived from similar structures can enhance solubilization and stability of emulsions .

Biochemical Probes

3.1 Enzyme Inhibition Studies

Due to its structural features, 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol is used as a biochemical probe in enzyme inhibition studies. It can be employed to elucidate mechanisms of action for various enzymes by providing insights into binding interactions and catalytic mechanisms. The compound's derivatives have been utilized to study interactions with receptors and enzymes involved in metabolic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets. Its structure allows it to act as a surfactant, reducing surface tension and enhancing the solubility of other compounds. It can also form hydrogen bonds with other molecules, facilitating various chemical reactions and interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol with key analogs:

Key Observations :

- Benzyl vs. Alkyl Substituents: The benzyloxy group in the target compound enhances lipophilicity compared to simpler alkyl ethers like 2-butoxy ethanol, which may improve membrane permeability in biological systems .

- Aromatic vs. Aliphatic Amines : YTK-A76 incorporates an aromatic amine, which may confer distinct electronic properties and reactivity compared to the purely ether-based target compound .

Biological Activity

The compound 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol , also known by its chemical formula , is a benzyloxy-substituted ether alcohol. Its structural features suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol typically involves multi-step reactions that include alkylation and etherification processes. The benzyloxy group is introduced to enhance lipophilicity and potentially improve bioavailability. Specific synthetic routes can be derived from related compounds, such as those discussed in recent literature on similar benzyloxy derivatives .

The biological activity of 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol has not been extensively documented in primary literature; however, its structural analogs have shown significant pharmacological effects. The presence of the benzyloxy group suggests potential interactions with biological membranes and enzymes due to increased hydrophobicity.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Research into related compounds indicates that inhibition of specific kinases involved in cancer metabolism may be a plausible mechanism for anticancer activity. For instance, compounds targeting pyruvate dehydrogenase kinases (PDHKs) have shown promise in promoting apoptosis in cancer cells .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter levels or by acting as antioxidants, which could be beneficial in neurodegenerative diseases.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of a series of benzoxazole derivatives, which share structural similarities with 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol. These derivatives were tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values that highlight their potential as antimicrobial agents .

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| Benzoxazole Derivative A | 7.81 | Staphylococcus aureus |

| Benzoxazole Derivative B | 15.63 | Escherichia coli |

| Benzoxazole Derivative C | 31.25 | Candida albicans |

Anticancer Activity

Research on PDHK inhibitors has demonstrated that compounds structurally related to 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol can induce cell death in hypoxic cancer environments. In vitro studies showed that these compounds could reverse the Warburg effect, a common metabolic phenotype in cancer cells .

Toxicological Profile

In silico studies predict the toxicity profile of similar compounds using models such as Toxtree and pkCSM, suggesting that while some derivatives may exhibit low toxicity, others might pose risks depending on their metabolic pathways and interactions within biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology : The synthesis of glycol ether derivatives often involves Williamson ether synthesis or nucleophilic substitution. For example, sodium triacetoxyborohydride has been used in reductive amination for structurally similar ethoxyethanol derivatives (e.g., YTK-A76 synthesis in ). Optimization may include adjusting solvent polarity (e.g., THF/MeOH mixtures), temperature, and stoichiometric ratios of reactants. Reaction progress can be monitored via TLC or HPLC.

- Key Considerations : Impurities from incomplete benzyloxy group deprotection or side reactions (e.g., over-alkylation) should be mitigated using controlled stepwise protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm benzyloxy and ethoxy chain connectivity.

- FT-IR to identify hydroxyl (~3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches (see IR spectral analysis in ).

- Mass Spectrometry (ESI or EI-MS) for molecular weight validation.

- HPLC/GC with standards to quantify purity (>95% is typical for research-grade compounds, as noted in ).

Q. What are the critical safety precautions for handling this compound in the laboratory?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles ().

- Ventilation : Use fume hoods to avoid inhalation of vapors (common in glycol ethers; ).

- Storage : Inert atmosphere, away from light and moisture, at 2–8°C ( ).

- Emergency Protocols : Skin/eye contact requires immediate flushing with water (15+ minutes; ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for glycol ether derivatives like this compound?

- Methodology :

- Comparative Analysis : Cross-reference ecotoxicological studies (e.g., 2-Butoxyethanol in ) to identify structure-activity relationships (SAR). For example, longer ethoxy chains may reduce acute toxicity but increase bioaccumulation potential.

- In Silico Modeling : Use tools like ECOSAR to predict aquatic toxicity (LC50 for fish/daphnids; ).

- Experimental Validation : Conduct in vitro assays (e.g., HepG2 cell viability) and compare with existing data .

Q. What experimental designs are suitable for studying its solvent interactions in complex mixtures?

- Approach :

- Thermophysical Studies : Measure density, viscosity, and phase behavior in binary/ternary mixtures (e.g., with alcohols; ).

- HSI (Hyperspectral Imaging) : Track solvent interactions in wastewater matrices, noting limitations in organic degradation over time ().

- Molecular Dynamics Simulations : Model hydrogen bonding with water or co-solvents to predict solubility and stability .

Q. How can metabolic pathways or biodegradation mechanisms be elucidated for this compound?

- Methodology :

- Isotopic Labeling : Use ¹⁴C-tagged ethoxy chains to trace metabolic byproducts (e.g., via LC-MS).

- Microbial Assays : Expose to Pseudomonas spp. or activated sludge to identify degradation intermediates ( notes similar studies for 2-Butoxyethanol).

- Enzyme Kinetics : Test cytochrome P450 isoforms for oxidation pathways .

Data Analysis & Contradictions

Q. Why might experimental results for this compound’s solubility diverge from computational predictions?

- Factors :

- Impurity Effects : Trace moisture or residual solvents (e.g., THF) alter solubility ( ).

- Polymorphism : Amorphous vs. crystalline forms may not be accounted for in simulations.

- Temperature Sensitivity : Solubility in water (24 g/L for 2-Phenoxyethanol; ) varies nonlinearly with temperature. Validate via DSC/TGA .

Q. How can researchers address variability in biological activity assays involving this compound?

- Strategies :

- Dose-Response Curves : Use ≥3 replicates per concentration to account for cell line heterogeneity.

- Positive/Negative Controls : Include reference compounds (e.g., 2-Butoxyethanol in ) to calibrate assays.

- Matrix Stabilization : Cool samples continuously to slow organic degradation () .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.